molecular formula C14H20BrNO3 B2638624 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 451460-08-5

2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No.: B2638624
CAS No.: 451460-08-5
M. Wt: 330.222
InChI Key: KPRODRKMNJZHPW-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a brominated amide derivative featuring a butanamide backbone substituted with a bromine atom at the second carbon position. The compound’s structure includes a 3,4-dimethoxyphenethylamine moiety, which confers hydrophobic and electron-rich properties due to the methoxy groups. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly those targeting neurological or cardiovascular pathways.

Properties

IUPAC Name

2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-4-11(15)14(17)16-8-7-10-5-6-12(18-2)13(9-10)19-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRODRKMNJZHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 3,4-dimethoxyphenethylamine with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Bromo-N-Substituted Butanamides

The closest analogs are other 2-bromo-N-aryl/alkyl butanamides, which share the bromobutanamide core but differ in substituent groups (Table 1).

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Dimethoxyphenethyl C₁₅H₂₀BrNO₃ 342.23 High hydrophobicity, electron-rich
2-Bromo-N-(2,4-dimethoxyphenyl)butanamide 2,4-Dimethoxyphenyl C₁₂H₁₆BrNO₃ 302.16 Positional isomer of dimethoxy groups
2-Bromo-N-(2-methylphenyl)butanamide 2-Methylphenyl C₁₁H₁₄BrNO 256.14 Reduced steric bulk
2-Bromo-N-(3-ethylphenyl)butanamide 3-Ethylphenyl C₁₂H₁₆BrNO 270.17 Increased lipophilicity (discontinued)

Key Findings :

  • Substituent Position : The 3,4-dimethoxy configuration in the target compound enhances π-π stacking and receptor binding compared to 2,4- or 2,5-dimethoxy isomers, as seen in analogs with molecular weight 302.16 .
  • Bromine Reactivity : All analogs retain the bromine atom, enabling nucleophilic substitution reactions. However, bulky substituents (e.g., 3,4-dimethoxyphenethyl) may hinder reactivity compared to simpler aryl groups like 2-methylphenyl .
  • Discontinued Analogs : 2-Bromo-N-(3-ethylphenyl)butanamide (CAS 1119450-43-9) was discontinued, likely due to synthesis challenges or instability, highlighting the superior stability of methoxy-substituted derivatives .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Rip-B shares the 3,4-dimethoxyphenethylamine backbone but replaces the bromobutanamide group with a benzamide. Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), Rip-B exhibits a lower molecular weight (C₁₇H₁₉NO₃, ~285.34) and lacks electrophilic bromine. This difference reduces its utility in covalent drug design but may improve metabolic stability .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

European Patent compounds (e.g., 2-(3,4-dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one) retain the 3,4-dimethoxyphenyl group but incorporate a pyrimidinone core. These compounds target kinase or G protein-coupled receptors, suggesting the dimethoxyphenyl moiety’s versatility in diverse pharmacophores. The target bromobutanamide, however, offers simpler synthetic accessibility .

Pharmaceutical Impurities and Related Compounds

  • Impurity C(EP): 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (MW 311.00) contains a nitro group, increasing polarity but raising genotoxicity concerns compared to the target compound’s methoxy groups .
  • Verapamil Related Compound B : Features multiple dimethoxyphenyl groups and a nitrile, underscoring the role of 3,4-dimethoxy motifs in calcium channel blockers. The target compound’s bromine could modulate ion channel interactions differently .

Biological Activity

2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.

  • Molecular Formula : C14H20BrNO3
  • Molecular Weight : 330.22 g/mol

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the amide group are crucial for its reactivity and binding affinity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, affecting cellular signaling processes.

Further research is necessary to clarify these mechanisms and identify specific molecular targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Laboratory tests have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and pro-apoptotic factors.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in various cancer cell lines.
Enzyme InhibitionPotential inhibition of key metabolic enzymes.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Effects

In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with 50 µM of the compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
2-Bromo-N-(2,4-dimethoxyphenyl)butanamideDifferent methoxy substitution patternModerate antimicrobial activity
2-Bromo-N-(3-methoxyphenyl)butanamideLacks one methoxy groupLower anticancer efficacy

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